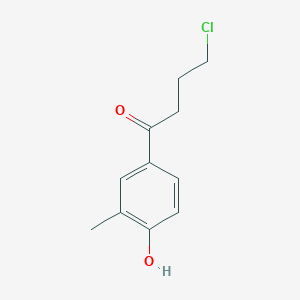
4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one is an organic compound with the molecular formula C11H13ClO2 It is a chlorinated derivative of butanone, featuring a hydroxy and methyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one typically involves the chlorination of 1-(4-hydroxy-3-methylphenyl)butan-1-one. This can be achieved through the reaction of the precursor with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-chloro-1-(4-hydroxy-3-methylphenyl)butan-2-one.
Reduction: Formation of 4-chloro-1-(4-hydroxy-3-methylphenyl)butanol.
Substitution: Formation of 4-amino-1-(4-hydroxy-3-methylphenyl)butan-1-one or 4-thio-1-(4-hydroxy-3-methylphenyl)butan-1-one.
Aplicaciones Científicas De Investigación
4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one involves its interaction with specific molecular targets. The hydroxy and chloro groups enable the compound to form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-(4-fluorophenyl)butan-1-one: Similar structure but with a fluorine atom instead of a hydroxy group.
4-Chloro-1-(4-methylphenyl)butan-1-one: Lacks the hydroxy group, affecting its reactivity and biological activity.
4-Chloro-1-(4-hydroxyphenyl)butan-1-one: Similar but without the methyl group, influencing its chemical properties.
Uniqueness
4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
113425-30-2 |
|---|---|
Fórmula molecular |
C11H13ClO2 |
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
4-chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-8-7-9(4-5-10(8)13)11(14)3-2-6-12/h4-5,7,13H,2-3,6H2,1H3 |
Clave InChI |
QVDXEHJNYJETPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)CCCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
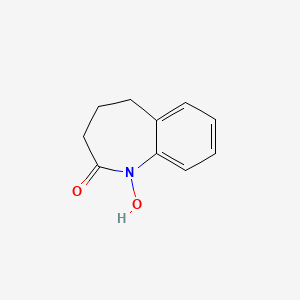
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)
![4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14298203.png)
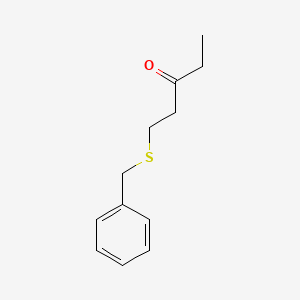
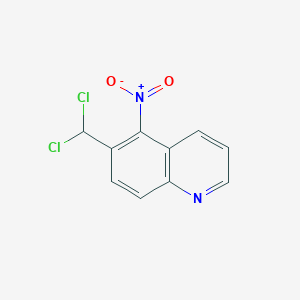
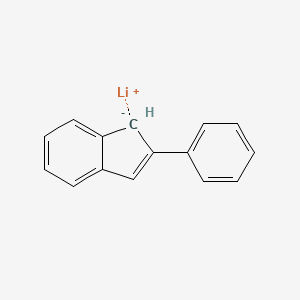

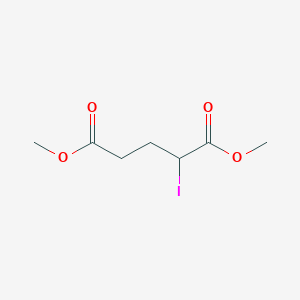

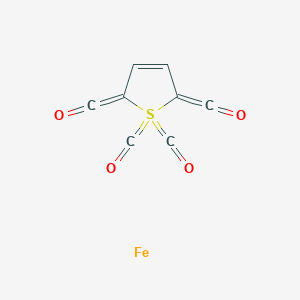

![4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B14298262.png)
![2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid](/img/structure/B14298270.png)
